(5-bromofuran-2-yl)[2-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone
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Overview
Description
The compound (5-bromofuran-2-yl)[2-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone is a complex organic molecule that features a combination of furan, methoxyphenyl, and thiazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)[2-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone typically involves multiple steps:
Formation of 5-bromofuran-2-yl intermediate: This can be achieved by bromination of furan-2-carbaldehyde using bromine in the presence of a suitable solvent like dichloromethane.
Synthesis of 2-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies .
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)[2-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thiazolopyridine moieties could facilitate binding to specific molecular targets, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one
Uniqueness
What sets (5-bromofuran-2-yl)[2-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone apart is its unique combination of functional groups. The presence of both furan and thiazolopyridine moieties in a single molecule provides a unique scaffold that can be exploited for various applications in chemistry, biology, and materials science .
Properties
CAS No. |
879581-58-5 |
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Molecular Formula |
C18H15BrN2O3S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[2-(4-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-12-4-2-11(3-5-12)17-20-13-8-9-21(10-15(13)25-17)18(22)14-6-7-16(19)24-14/h2-7H,8-10H2,1H3 |
InChI Key |
ZWAJKNNOVJIPKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(S2)CN(CC3)C(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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